N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide
Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl substituent at the N1 position and a 3,3-diphenylpropanamide moiety at the C5 position. The pyrazolo[3,4-d]pyrimidine core is a bicyclic heterocycle with structural similarities to purines, making it a scaffold of interest in medicinal chemistry for targeting enzymes like kinases or antifolate pathways .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-24(2,3)29-22-20(15-26-29)23(31)28(16-25-22)27-21(30)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,19H,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFBQCPPFIBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the preparation may start with the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
The compound is compared to structurally related pyrazolo[3,4-d]pyrimidines and heterocyclic analogues (Table 1):
Table 1: Structural and Functional Comparison of Analogues
*LogP estimated using Crippen’s method. †Calculated using PubChem tools.
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and enzymatic inhibition.
Structural Characteristics
The compound's structure includes:
- Pyrazolo Ring : A fused heterocyclic structure that enhances biological activity.
- Amide Functional Group : Contributes to its interaction with various biological targets.
- Diphenylpropanamide Moiety : Increases lipophilicity and potential binding affinity.
The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes:
- Cyclin-dependent Kinases (CDKs) : These are crucial for cell cycle regulation. The compound acts as a competitive inhibitor by binding to the active site of CDKs, thereby preventing substrate interaction and halting cell cycle progression.
- Phosphodiesterases (PDEs) : It shows promise in inhibiting PDEs, which play roles in various signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides and subsequent effects on cellular functions.
Anticancer Properties
Research indicates that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that it can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting key survival pathways .
- Synergistic Effects : When combined with conventional chemotherapy agents, it may enhance therapeutic efficacy against certain types of tumors.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Strong interaction with target enzymes and receptors due to its structural features.
- Signal Transduction Modulation : Altering pathways involved in cell growth and survival.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies
| Study | Findings |
|---|---|
| Study on CDK Inhibition | Demonstrated effective inhibition of CDK2 activity leading to reduced cancer cell viability (PubMed ID: 28988624) |
| Antitumor Activity | Showed significant tumor growth reduction in xenograft models when administered alongside standard chemotherapy (NCBI) |
| Enzyme Interaction Studies | Utilized X-ray crystallography to elucidate binding interactions with PDEs and CDKs (Smolecule) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
